4-Iodo-2-methylbenzoic acid
Overview
Description
4-Iodo-2-methylbenzoic acid: is an organic compound with the molecular formula C8H7IO2 . It is a derivative of benzoic acid, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a methyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that iodinated benzoic acid derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
The iodine atom in the compound could potentially influence thyroid hormone synthesis, given iodine’s crucial role in this process .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall effect in the body .
Result of Action
The compound’s interactions with its targets and its participation in various biochemical reactions could potentially lead to a variety of cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methylbenzoic acid. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . For instance, it’s recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylbenzoic acid can be synthesized through several methods. One common method involves the iodination of 2-methylbenzoic acid. The process typically includes the following steps:
Iodination: 2-Methylbenzoic acid is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the fourth position.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-2-methylbenzoic acid or 4-cyano-2-methylbenzoic acid can be formed.
Coupling Products: Biaryl compounds with various substituents.
Reduction Products: 2-Methylbenzyl alcohol or 2-methylbenzaldehyde.
Scientific Research Applications
4-Iodo-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Iodo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of a methyl group.
3-Iodo-4-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.
2-Iodo-3-methylbenzoic acid: Iodine and methyl groups are positioned differently on the benzene ring.
Uniqueness: 4-Iodo-2-methylbenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both an iodine atom and a methyl group on the benzene ring provides distinct chemical properties, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
4-iodo-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISJQMPHSCFGKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901722 | |
Record name | NoName_862 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.